N-{3-[(furan-2-ylcarbonyl)amino]phenyl}pyridine-4-carboxamide
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Overview
Description
N-[3-(2-furoylamino)phenyl]isonicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furoylamino group attached to a phenyl ring, which is further connected to an isonicotinamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-furoylamino)phenyl]isonicotinamide typically involves the reaction of 3-amino-phenylisonicotinamide with 2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N-[3-(2-furoylamino)phenyl]isonicotinamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-furoylamino)phenyl]isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[3-(2-furoylamino)phenyl]isonicotinamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, particularly in the context of anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-furoylamino)phenyl]isonicotinamide is largely dependent on its interaction with specific molecular targets. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide
- 2-{3-[1-(dimethylamino)ethyl]phenyl}isonicotinamide
Uniqueness
N-[3-(2-furoylamino)phenyl]isonicotinamide is unique due to the presence of the furoylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness can influence its binding affinity to molecular targets, its solubility, and its overall biological activity.
Properties
Molecular Formula |
C17H13N3O3 |
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Molecular Weight |
307.30 g/mol |
IUPAC Name |
N-[3-(furan-2-carbonylamino)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O3/c21-16(12-6-8-18-9-7-12)19-13-3-1-4-14(11-13)20-17(22)15-5-2-10-23-15/h1-11H,(H,19,21)(H,20,22) |
InChI Key |
OURUXLYSKJUDKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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